Phenol, 3-isopropoxy-5-methyl-
Overview
Description
Molecular Structure Analysis
Triclosan’s molecular formula is C₁₀H₁₄O₂ , with an average mass of 166.217 Da and a monoisotopic mass of 166.099380 Da . Its chemical structure consists of a phenolic ring (phenol) substituted with an isopropoxy group at position 3 and a methyl group at position 5. The structural arrangement contributes to its biological activity.
Scientific Research Applications
Anti-Inflammatory Agent Synthesis
Moloney (2001) discussed the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the anti-inflammatory activity of structurally related molecules like 3-isopropoxy-5-methyl- derivatives. This research highlights the potential of Phenol, 3-isopropoxy-5-methyl- in the development of anti-inflammatory agents (Moloney, 2001).
Biological and Pharmacological Effects
Chlorogenic acid (CGA), a derivative of phenolic acid, including Phenol, 3-isopropoxy-5-methyl-, has been found to exhibit various biological and pharmacological effects. Naveed et al. (2018) reported that CGA displays antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, and more. This suggests a wide range of potential applications for Phenol, 3-isopropoxy-5-methyl- derivatives in medicine and health (Naveed et al., 2018).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) explored the synthesis and testing of 2-(aryloxy)-2-methylpropionic acids, including derivatives related to Phenol, 3-isopropoxy-5-methyl-, for their potential as allosteric modifiers of hemoglobin. This research indicates the potential utility of these compounds in clinical settings, particularly for conditions that benefit from modified oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Anticancer Activity
Uddin et al. (2020) synthesized Schiff bases including derivatives of Phenol, 3-isopropoxy-5-methyl-, and studied their anticancer activity. The findings suggest that these compounds have potent drug-like properties against cancer, highlighting another significant area of application for Phenol, 3-isopropoxy-5-methyl- (Uddin et al., 2020).
Properties
IUPAC Name |
3-methyl-5-propan-2-yloxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDUHIRACWGCID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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